1,2,3,5-Tetramethylbenzene

Catalog No.
S589445
CAS No.
527-53-7
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,5-Tetramethylbenzene

CAS Number

527-53-7

Product Name

1,2,3,5-Tetramethylbenzene

IUPAC Name

1,2,3,5-tetramethylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3

InChI Key

BFIMMTCNYPIMRN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C)C

Synonyms

isodurene

Canonical SMILES

CC1=CC(=C(C(=C1)C)C)C

Solvent

Due to its nonpolar nature, durene can dissolve a wide range of nonpolar organic compounds. This makes it a useful solvent in various research areas, including:

  • Organic synthesis: Dureen can be used as a solvent for various organic reactions, such as alkylations, acylations, and polymerizations. Its ability to dissolve both reactants and products makes it a versatile tool for synthetic chemists. [Source for organic synthesis application: Sigma-Aldrich product page, ]
  • Material science: Dureen can be used as a solvent for processing and studying various polymeric materials. It can help dissolve polymers for characterization techniques like spectroscopy and chromatography. [Source for material science application: Sigma-Aldrich product page, ]

Reference Compound

Dureen's well-defined structure and unique spectroscopic properties make it a valuable reference compound in various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Dureen's distinct carbon and hydrogen NMR signals serve as a reference for assigning peaks in complex spectra of other aromatic compounds. [Source for NMR application: MAS NMR studies of carbon-13 spin exchange in durene, D Reichert et al., Solid state nuclear magnetic resonance, 13(3), 137-148 (1999)]
  • Mass spectrometry: Dureen's unique molecular weight and fragmentation pattern allow it to be used as a calibrant for mass spectrometers, ensuring accurate mass measurements for other compounds.

1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the molecular formula C10H14\text{C}_{10}\text{H}_{14} and a molecular weight of approximately 134.22 g/mol . This compound features a symmetrical structure characterized by four methyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

text
CH3 | CH3--C--CH3 | C6H4 | CH3--C--CH3

1,2,3,5-Tetramethylbenzene appears as a colorless liquid under standard conditions and has a sweet odor. It is insoluble in water but soluble in organic solvents. The compound exhibits a boiling point of approximately 386.2 °F (197 °C) and a melting point of about 174.6 °F (79.2 °C) .

Typical of aromatic compounds:

  • Halogenation: The compound can react with halogens in the presence of an acid catalyst, leading to the substitution of hydrogen atoms on the benzene ring.
  • Nitration: It can be nitrated to form dinitro derivatives.
  • Friedel-Crafts Reactions: The compound participates in Friedel-Crafts acylation and alkylation reactions.
  • Oxidation: It can be oxidized relatively easily due to its structure, forming various products depending on reaction conditions .

1,2,3,5-Tetramethylbenzene can be synthesized through several methods:

  • Methylation of Aromatic Compounds: The compound can be produced by the methylation of other methylated benzene derivatives such as pseudocumene using methyl chloride:
    C6H4(CH3)2+2CH3ClC10H14+2HCl\text{C}_6\text{H}_4(\text{CH}_3)_2+2\text{CH}_3\text{Cl}\rightarrow \text{C}_{10}\text{H}_{14}+2\text{HCl}
  • Alkylation Processes: In industrial settings, it can be synthesized through alkylation processes involving xylene mixtures and methanol .

1,2,3,5-Tetramethylbenzene has several applications in various industries:

  • Chemical Intermediates: It serves as a precursor for producing pyromellitic dianhydride used in manufacturing curing agents and adhesives.
  • Polymer Production: The compound is utilized in creating raw materials for engineering plastics such as polyimides.
  • Research: It is often used as an internal standard in proton nuclear magnetic resonance spectroscopy due to its well-defined chemical shifts .

1,2,3,5-Tetramethylbenzene belongs to a group of compounds known as tetramethylbenzenes. Other notable isomers include:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene): This isomer differs in the arrangement of methyl groups and exhibits different physical properties and reactivity patterns.
  • 1,2,4,5-Tetramethylbenzene (Durene): Another isomer that has distinct applications and synthesis methods compared to 1,2,3,5-tetramethylbenzene.

Comparison Table

Compound NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Unique Characteristics
1,2,3,5-TetramethylbenzeneC10H1419779.2Sweet odor; used as an internal standard
1,2,3,4-TetramethylbenzeneC10H1417479.0Less symmetrical; different reactivity
1,2,4,5-TetramethylbenzeneC10H1419879.0High melting point; significant industrial use

1,2,3,5-Tetramethylbenzene was first identified in the late 19th century as a component of coal tar, a byproduct of coal carbonization. Early isolation methods relied on fractional distillation and crystallization techniques to separate it from complex hydrocarbon mixtures. Industrial production began in the 20th century, driven by demand for aromatic hydrocarbons in synthetic chemistry. A key milestone was its synthesis via methylation of mesitylene (1,3,5-trimethylbenzene) using Grignard reagents and dimethyl sulfate, as documented in early organic chemistry literature. By the mid-20th century, advanced separation methods like stripping crystallization enabled high-purity isolation from isomer mixtures.

Nomenclature and Structural Classification

The systematic IUPAC name 1,2,3,5-tetramethylbenzene reflects the positions of methyl groups on the benzene ring (Figure 1). Its common name, isodurene, distinguishes it from isomers prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). The molecular formula is $$ \text{C}{10}\text{H}{14} $$, with a molar mass of 134.22 g/mol.

Structural Features:

  • Symmetry: The 1,2,3,5-substitution pattern creates a less symmetrical structure compared to durene.
  • Aromaticity: The planar benzene ring with conjugated π-electrons stabilizes the molecule.
  • Steric Effects: Methyl groups introduce steric hindrance, influencing reactivity and crystallinity.

Figure 1: Structural formula of 1,2,3,5-tetramethylbenzene.
$$ \text{C}6\text{H}2(\text{CH}3)4 $$

Isomerism in Tetramethylbenzenes

Tetramethylbenzenes exhibit structural isomerism due to varying methyl group positions. The three isomers are compared below:

Common NameSystematic NameCAS NumberStructureMelting PointBoiling Point
Prehnitene1,2,3,4-Tetramethylbenzene488-23-3Adjacent methyl groups76–80°C203°C
Isodurene1,2,3,5-Tetramethylbenzene527-53-7Asymmetric distribution-23.7°C198°C
Durene1,2,4,5-Tetramethylbenzene95-93-2Diagonal symmetry79.2°C196.8°C

Key Differences:

  • Symmetry: Durene’s 1,2,4,5-substitution yields high symmetry and a elevated melting point.
  • Reactivity: Isodurene’s asymmetric structure makes it more reactive in electrophilic substitutions compared to durene.
  • Natural Occurrence: Isodurene and prehnitene are less abundant in coal tar than durene.

1,2,3,5-Tetramethylbenzene, also known by its common name Isodurene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ [1] [3]. The compound features a benzene ring with four methyl groups (-CH₃) attached at positions 1, 2, 3, and 5, creating a distinct substitution pattern that influences its molecular geometry and symmetry properties [2] [4].

Physical Description

1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165°F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract.

XLogP3

4

Boiling Point

388.4 °F at 760 mm Hg (USCG, 1999)
198.0 °C

Flash Point

146 °F (USCG, 1999)

Vapor Density

4.63 (USCG, 1999) (Relative to Air)

Density

0.891 at 68 °F (USCG, 1999)

LogP

4.1 (LogP)

Melting Point

-10.6 °F (USCG, 1999)
-23.7 °C

UNII

0JBI5Y5A5Z

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 107 of 110 companies with hazard statement code(s):;
H315 (23.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.50 mmHg

Pictograms

Irritant

Irritant

Other CAS

527-53-7

Wikipedia

Isodurene

Biological Half Life

3.00 Days

General Manufacturing Information

Benzene, 1,2,3,5-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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